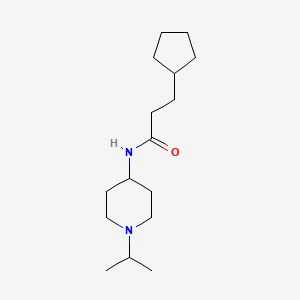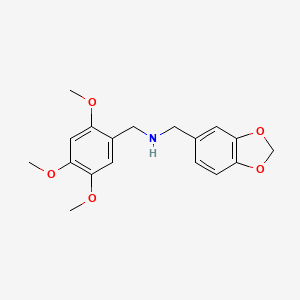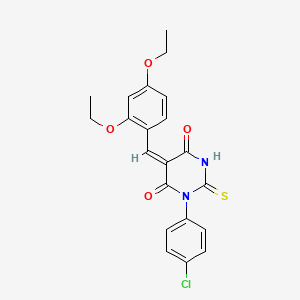
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has gained significant attention in scientific research due to its potential as a cancer therapeutic agent. In
Aplicaciones Científicas De Investigación
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been extensively studied for its potential use in cancer therapy. It has been found to be effective against a wide range of cancers, including breast, ovarian, and pancreatic cancer. 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate works by inhibiting RNA polymerase I transcription, which is essential for the production of ribosomal RNA. This leads to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death.
Mecanismo De Acción
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate targets the DNA-binding domain of RNA polymerase I and prevents it from binding to the promoter region of ribosomal DNA. This inhibits the transcription of ribosomal RNA and leads to the accumulation of DNA damage. The accumulation of DNA damage triggers the activation of p53, a tumor suppressor protein, which induces cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has been shown to have a selective toxicity towards cancer cells, while sparing normal cells. This is due to the fact that cancer cells have a higher rate of ribosome biogenesis and protein synthesis compared to normal cells. 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has also been found to have anti-angiogenic effects, which inhibits the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has several advantages as a research tool. It is a potent and selective inhibitor of RNA polymerase I transcription, making it a valuable tool for studying ribosome biogenesis and protein synthesis. 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate is also effective against a wide range of cancers, making it a useful tool for studying cancer biology. However, 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has some limitations as a research tool. It is a synthetic compound, which can make it difficult to obtain in large quantities. It is also relatively expensive, which can limit its use in some research settings.
Direcciones Futuras
There are several future directions for 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate research. One area of interest is the development of combination therapies that use 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate in combination with other cancer drugs. This could potentially increase the effectiveness of 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate and reduce the risk of drug resistance. Another area of interest is the development of 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate analogs that have improved pharmacokinetic properties and increased potency. Finally, there is a need for further research to fully understand the mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate and its potential as a cancer therapeutic agent.
Conclusion
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate is a small molecule inhibitor that has gained significant attention in scientific research due to its potential as a cancer therapeutic agent. It works by inhibiting RNA polymerase I transcription, leading to a decrease in ribosome biogenesis and protein synthesis, ultimately resulting in cell death. 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate has several advantages as a research tool, including its potency and selectivity. However, it also has some limitations, including its cost and availability. Future research directions include the development of combination therapies and 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate analogs, as well as further understanding of its mechanism of action.
Métodos De Síntesis
2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate is a synthetic compound that can be prepared through a multi-step process. The synthesis method involves the reaction of 4-chlorobenzaldehyde with malonic acid in the presence of sodium ethoxide to form 2-(4-chlorophenyl)-2-oxoacetic acid. The acid is then reacted with cyclohexylamine and ethyl chloroformate to form 2-(4-chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate. The final product is purified through recrystallization.
Propiedades
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 5-(cyclohexylamino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4/c20-15-11-9-14(10-12-15)17(22)13-25-19(24)8-4-7-18(23)21-16-5-2-1-3-6-16/h9-12,16H,1-8,13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUXLRHLZUZZNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-oxoethyl 5-(cyclohexylamino)-5-oxopentanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(ethylthio)benzamide](/img/structure/B5125691.png)

![butyl 4-({[(3-chloro-4-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5125710.png)
![ethyl 5-acetyl-2-{[2-(4-methoxyphenoxy)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5125720.png)


![2-[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125744.png)
![N-[2-({[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]acetamide](/img/structure/B5125752.png)


![1-[(4-bromo-1-naphthyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5125783.png)
![2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pentyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5125784.png)
![6-bromo-2-{[4-(3-fluorobenzoyl)-1-piperazinyl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B5125790.png)
